molecular formula C19H22ClNO2 B13738984 (1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride CAS No. 39787-50-3

(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride

Cat. No.: B13738984
CAS No.: 39787-50-3
M. Wt: 331.8 g/mol
InChI Key: FTVLIUAUWUINLT-UHFFFAOYSA-N
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Description

(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the naphthol core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This is usually achieved through nucleophilic substitution reactions.

    Esterification with benzoic acid: The naphthol intermediate is esterified with benzoic acid under dehydrating conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthol to dihydronaphthol derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which contribute to its therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (1R-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride
  • 1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate
  • 1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol

Uniqueness

(1S-cis)-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.

Properties

CAS No.

39787-50-3

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

(1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H

InChI Key

FTVLIUAUWUINLT-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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